Cas no 1087-07-6 (2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one)

2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one structure
1087-07-6 structure
Product Name:2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one
CAS No:1087-07-6
MF:C15H12OS2
MW:272.385181427002
CID:1186721
PubChem ID:2806572
Update Time:2025-04-20

2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one
    • 2,5-Bis-&lt
    • 2&gt
    • thenyliden-cyclopentanon
    • CTK0G2651
    • 2,5-Bis-[2]thienylmethylen-cyclopentanon
    • Maybridge3_001395
    • MCULE-9925481905
    • 2,5-di(2-thienylmethylidene)cyclopentan-1-one
    • 2,5-di(2-thienylidene)cyclopentanone
    • 2,5-bis-[2]thienylmethylene-cyclopentanone
    • Cyclopentanone, 2,5-bis(2-thienylmethylene)-
    • AC1MD6PJ
    • 2,5-Bis-< 2> thenyliden-cyclopentanon; CTK0G2651; 2,5-Bis-[2]thienylmethylen-cyclopentanon; Maybridge3_001395; MCULE-9925481905; 2,5-di(2-thienylmethylidene)cyclopentan-1-one; 2,5-di(2-thienylidene)cyclopentanone; 2,5-bis-[2]thienylmethylene-cyclopentanone; Cyclopentanone, 2,5-bis(2-thienylmethylene)-; AC1MD6PJ;
    • 2,5-bis(thiophen-2-ylmethylene)cyclopentanone
    • AKOS026750269
    • CCT-007093
    • 1087-07-6
    • DTXSID30384507
    • CCT 007093
    • DA-34987
    • (2E,5E)-2,5-bis(thiophen-2-ylmethylidene)cyclopentan-1-one
    • Inchi: 1S/C15H12OS2/c16-15-11(9-13-3-1-7-17-13)5-6-12(15)10-14-4-2-8-18-14/h1-4,7-10H,5-6H2
    • InChI Key: KPFZCKDPBMGECB-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C=C1C(C(=CC2=CC=CS2)CC1)=O

Computed Properties

  • Exact Mass: 272.03306
  • Monoisotopic Mass: 272.03295735g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 2
  • XLogP3: 4
  • Topological Polar Surface Area: 73.6Ų

Experimental Properties

  • PSA: 17.07
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